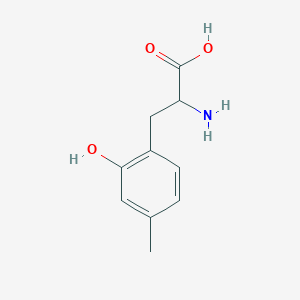![molecular formula C15H10BrCl3N2O4 B15074371 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a nitrobenzamide group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form 1-(4-bromophenoxy)-2,2,2-trichloroethane. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: N-[1-(4-aminophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide
Reduction Reactions: N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-aminobenzamide
Oxidation Reactions: Quinone derivatives of the phenoxy group
科学的研究の応用
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can bind to hydrophobic pockets in proteins, while the nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide is unique due to the presence of the nitro group at the para position of the benzamide ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
特性
分子式 |
C15H10BrCl3N2O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H10BrCl3N2O4/c16-10-3-7-12(8-4-10)25-14(15(17,18)19)20-13(22)9-1-5-11(6-2-9)21(23)24/h1-8,14H,(H,20,22) |
InChIキー |
SURNPISUQPYUSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


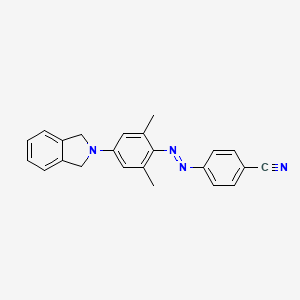
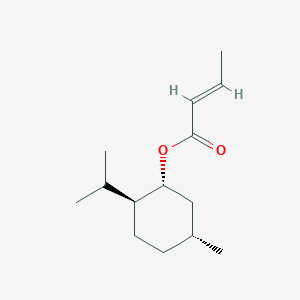



![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)

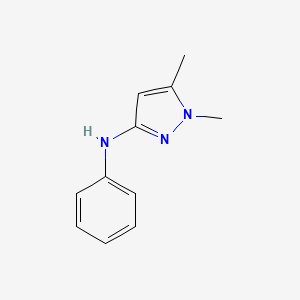
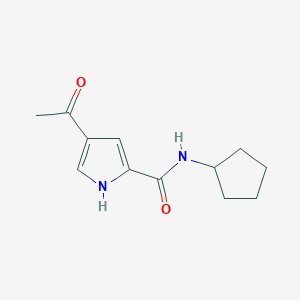
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

